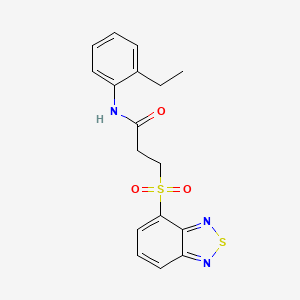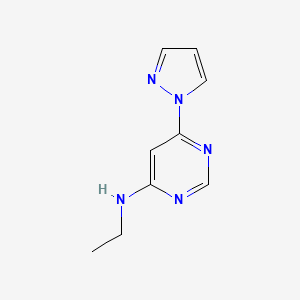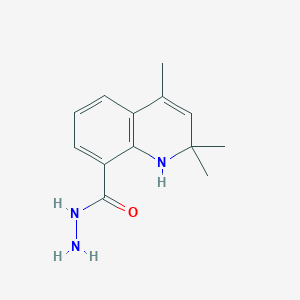![molecular formula C25H31N7O4 B11189321 N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide](/img/structure/B11189321.png)
N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as acylation, amidation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, ethanol, and water are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes. The precise mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in various organic synthesis reactions.
Acetylacetone: Another related compound with keto-enol tautomerism, commonly used as a ligand in coordination chemistry.
Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity enhances its potential for diverse applications in research and industry, making it a valuable compound for further exploration.
Properties
Molecular Formula |
C25H31N7O4 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide |
InChI |
InChI=1S/C25H31N7O4/c1-18(33)28-19-5-7-20(8-6-19)29-23(34)16-21-25(36)27-10-11-32(21)24(35)17-30-12-14-31(15-13-30)22-4-2-3-9-26-22/h2-9,21H,10-17H2,1H3,(H,27,36)(H,28,33)(H,29,34) |
InChI Key |
CAUPJJZLOJCTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B11189244.png)
![6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11189248.png)
![6-methyl-5-(3-methylbutyl)-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B11189250.png)


![N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11189266.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11189274.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11189280.png)
![N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine](/img/structure/B11189285.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11189301.png)
![methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate](/img/structure/B11189313.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide](/img/structure/B11189315.png)

